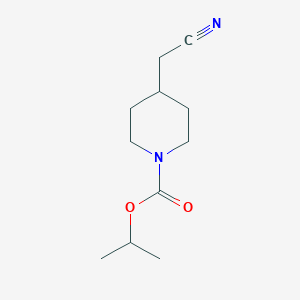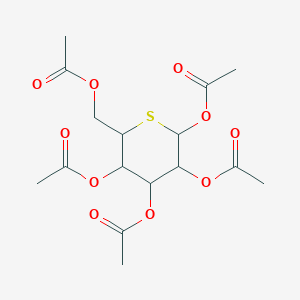
2-acetamido-3-(1H-imidazol-4-yl)propanamide
Übersicht
Beschreibung
“2-acetamido-3-(1H-imidazol-4-yl)propanamide” is a chemical compound with the CAS Number: 10467-31-9 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 2-(acetylamino)-3-(1H-imidazol-4-yl)propanamide . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 196.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques: 2-Acetamido-3-(1H-imidazol-4-yl)propanamide and its derivatives are synthesized through various chemical processes, often originating from compounds like trans-urocanic acid. This includes steps such as reduction, dehydration, and cyclization to produce intermediates and final compounds (Sellier et al., 1992).
- Molecular Docking and Structural Analysis: Molecular docking studies are conducted to understand the binding conformation and interactions of these compounds with various biological targets. This aids in predicting their effectiveness and potential applications in medicinal chemistry (Punia et al., 2021).
Pharmacological Applications
- Histamine Receptor Agonists: Some derivatives of this compound, like N(G)-acylated imidazolylpropylguanidines, have been identified as potent agonists for human histamine receptors, particularly the H4 receptor. These compounds demonstrate significant selectivity and potential for therapeutic use in conditions related to these receptors (Igel et al., 2009).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity: Some synthesized compounds involving this compound exhibit notable antimicrobial activities. This includes efficacy against specific fungal strains and bacteria, making them potential candidates for developing new antimicrobial drugs (Altındağ et al., 2017).
Anticonvulsant and Antinociceptive Effects
- Potential in Treating Seizures: Derivatives of this compound have been explored for their anticonvulsant properties. Some of these derivatives have shown effectiveness against seizures induced by maximal electroshock, suggesting potential therapeutic uses in epilepsy and related disorders (Aktürk et al., 2002).
Catalysis and Chemical Transformations
- Catalytic Applications: Derivatives of this compound have been used as catalysts in chemical reactions like alkene epoxidation. These applications demonstrate their potential in synthetic chemistry and industrial processes (Serafimidou et al., 2008).
Antitumor Activities
- Evaluation in Cancer Research: Certain derivatives have shown promising results in inhibiting tumor cell lines, particularly in leukemia and melanoma. This suggests potential applications in cancer research and therapy (Duran et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence multiple biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJSUSQDDAEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


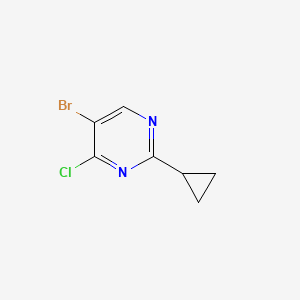
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)
![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)

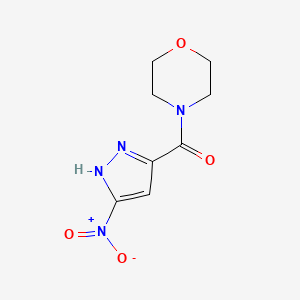

![2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3207661.png)
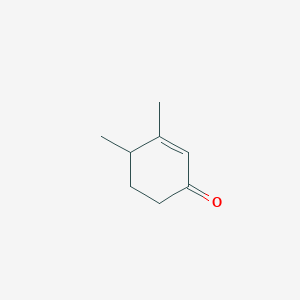
![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)
